molecular formula C18H15FN2O3 B4059794 6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide

6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide

Cat. No.: B4059794
M. Wt: 326.3 g/mol
InChI Key: DQXHOXIIIYRRTF-UHFFFAOYSA-N
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Description

6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide is a useful research compound. Its molecular formula is C18H15FN2O3 and its molecular weight is 326.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.10667051 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methodologies

The synthesis of fluoroquinolone-based compounds involves several steps, starting from lead molecules such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound is reacted with thionyl chloride to give acid chloride, which, upon reaction with hydrazine hydrate, affords hydrazide. This hydrazide is then condensed with substituted aromatic aldehydes to give Schiff bases, which upon further reactions yield the title compounds, exhibiting significant antimicrobial activities (Patel & Patel, 2010).

Antimicrobial Study Outcomes

The synthesized compounds exhibit a broad spectrum of antimicrobial activities. For instance, a series of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids were prepared and showed greater in vitro antibacterial activity against Gram-positive organisms than against Gram-negative organisms, indicating the significance of the oxazole substituents for potency (Cooper, Klock, Chu, & Fernandes, 1990). Furthermore, novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs have been synthesized, showing remarkable in vitro antimicrobial potency against various bacteria and fungi, highlighting the potential of these compounds as antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Properties

IUPAC Name

6-fluoro-N-(furan-2-ylmethyl)-2-oxo-N-prop-2-ynyl-3,4-dihydro-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-2-7-21(11-13-4-3-8-24-13)18(23)15-10-17(22)20-16-6-5-12(19)9-14(15)16/h1,3-6,8-9,15H,7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXHOXIIIYRRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CO1)C(=O)C2CC(=O)NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 2
6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 3
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6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 4
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6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 5
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6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
6-fluoro-N-(2-furylmethyl)-2-oxo-N-prop-2-yn-1-yl-1,2,3,4-tetrahydroquinoline-4-carboxamide

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